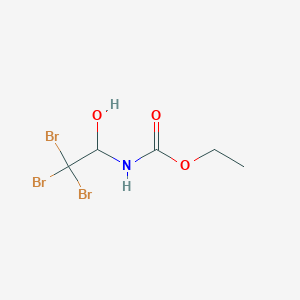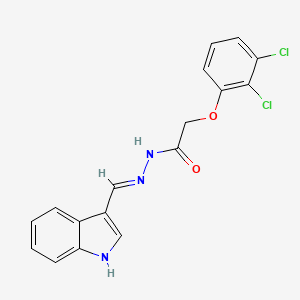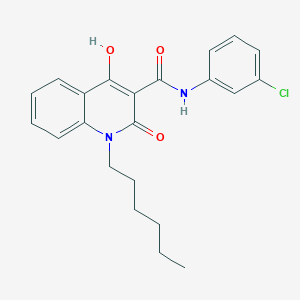
ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate is a chemical compound with the molecular formula C5H8Br3NO3 It is known for its unique structure, which includes a carbamate group and a tribromo-substituted hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate typically involves the reaction of ethyl carbamate with 2,2,2-tribromoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the carbamate group to other functional groups.
Substitution: The tribromo group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate involves its interaction with molecular targets in biological systems. The tribromo group and carbamate moiety play crucial roles in its activity. The compound may inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
相似化合物的比较
Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate can be compared with other similar compounds, such as:
- Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)benzamide
- Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)propanamide
- Ethyl N-(2,2,2-tribromo-1-hydroxyethyl)butylamide
These compounds share the tribromo-1-hydroxyethyl group but differ in the nature of the carbamate or amide linkage. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C5H8Br3NO3 |
|---|---|
分子量 |
369.83 g/mol |
IUPAC 名称 |
ethyl N-(2,2,2-tribromo-1-hydroxyethyl)carbamate |
InChI |
InChI=1S/C5H8Br3NO3/c1-2-12-4(11)9-3(10)5(6,7)8/h3,10H,2H2,1H3,(H,9,11) |
InChI 键 |
OKSBFSIZGGGWKO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)NC(C(Br)(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)



![(5Z)-5-[(5-Nitro-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11998518.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
![5-(4-chlorophenyl)-4-{[(E)-2-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998523.png)

![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)



